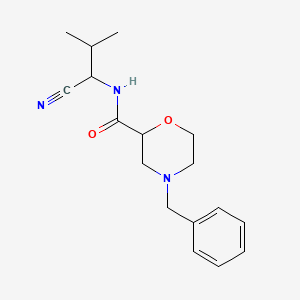
2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate” can be represented by the InChI code:1S/C16H13ClO4/c1-10-4-6-11(7-5-10)19-15(18)9-12-8-13(17)3-2-14(20-12)16(21-2)22/h2-9H,1H3. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a molecular weight of 304.73.Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate is a compound that finds application in the realm of chemical synthesis, serving as an intermediate for various chemical reactions. A study by Lou Hong-xiang (2012) demonstrates its importance as a critical intermediate in the total synthesis of bisbibenzyls, a class of natural products known for their diverse biological activities. The synthesis process involves condensation reactions starting from methyl 4-bromobenzoate and iso-vanilline, highlighting the compound's role in facilitating the production of complex organic molecules with significant bioactivity Lou Hong-xiang, 2012.
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. For instance, Duan et al. (2014) synthesized 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative with molluscicidal properties, indicating the broader utility of such compounds in developing agents against specific pests or diseases. This research emphasizes the adaptability of this compound derivatives in crafting compounds with targeted biological effects Duan et al., 2014.
Material Science and Liquid Crystal Research
The compound's derivatives also find applications in material science, particularly in the synthesis of liquid crystalline materials. Research by B.T. Thaker et al. (2012) involved synthesizing mesogenic homologous series containing a central linkage derived from this compound. These compounds exhibited mesomorphic behavior, highlighting their potential in the development of novel liquid crystalline materials for applications in displays and other optical technologies B.T. Thaker et al., 2012.
Mecanismo De Acción
The mechanism of action of “2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate” is not clear as it is not intended for human or veterinary use. Its effects would likely depend on the context of its use in research.
Safety and Hazards
Propiedades
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-10-3-5-12(6-4-10)16(19)21-15-13(17)7-11(9-18)8-14(15)20-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVPGFSJJVNADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-dimethylisoxazol-4-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2806463.png)

![(2-Methylphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2806465.png)
![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-methylacetamide](/img/structure/B2806466.png)

![5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2806471.png)

![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2806475.png)
![1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2806477.png)
![N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806478.png)

